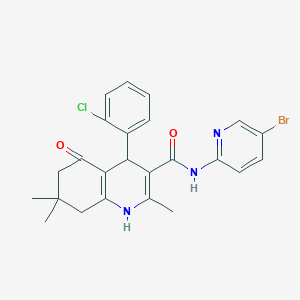
N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BRD4 inhibitor, is a small molecule drug that has shown promising results in scientific research applications.
Mechanism of Action
N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor binds to the bromodomain of this compound, preventing its interaction with acetylated histones and transcription factors, thereby inhibiting the expression of oncogenes and promoting the expression of tumor suppressor genes. It also inhibits the interaction of this compound with other proteins involved in cell proliferation and survival pathways, such as p53, MYC, and NF-κB, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to exhibit potent anti-cancer activity in various preclinical models, including leukemia, lymphoma, multiple myeloma, and solid tumors. It has also been shown to have anti-inflammatory and anti-fibrotic effects in animal models of inflammatory diseases and fibrosis. However, the precise biochemical and physiological effects of this compound inhibitor in different diseases and cell types are still being investigated.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor is its high selectivity for this compound, which minimizes off-target effects and toxicity. It also has good pharmacokinetic properties, such as high oral bioavailability and long half-life, making it suitable for in vivo studies. However, the synthesis of this compound inhibitor is complex and requires specialized equipment and expertise, which may limit its availability and accessibility for some researchers.
Future Directions
There are several future directions for the development and application of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor. One of the major areas of research is the identification of biomarkers that can predict the response of cancer cells to this compound inhibition, which can help in the selection of patients for clinical trials. Another area of research is the combination of this compound inhibitor with other targeted therapies or conventional chemotherapies to enhance its efficacy and overcome drug resistance. Moreover, the development of more potent and selective this compound inhibitors and the optimization of their pharmacokinetic properties are also important for their clinical translation.
Conclusion:
In conclusion, this compound inhibitor is a promising small molecule drug that has shown potent anti-cancer, anti-inflammatory, and anti-fibrotic activities in preclinical studies. Its mechanism of action involves the inhibition of this compound, a key regulator of gene expression and cell proliferation. While there are still many challenges to overcome, the development and application of this compound inhibitor hold great promise for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor involves several steps, including the condensation of 2-amino-5-bromopyridine with 2-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 3,3-dimethylacrylic acid and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of bromodomain-containing protein 4 (this compound), which plays a crucial role in regulating gene expression and cell proliferation. Inhibition of this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making it a promising target for cancer therapy.
properties
Molecular Formula |
C24H23BrClN3O2 |
|---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23BrClN3O2/c1-13-20(23(31)29-19-9-8-14(25)12-27-19)21(15-6-4-5-7-16(15)26)22-17(28-13)10-24(2,3)11-18(22)30/h4-9,12,21,28H,10-11H2,1-3H3,(H,27,29,31) |
InChI Key |
HLYIOLBXWMWQFF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C(=O)NC4=NC=C(C=C4)Br |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C(=O)NC4=NC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304136.png)

![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304138.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304139.png)
![3-amino-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304140.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B304141.png)




![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methoxybenzoyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304154.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304157.png)
![2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304158.png)
![2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)